An In-Depth Technical Guide to the Physicochemical Properties of 18-Phenyloctadecanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 18-Phenyloctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
18-Phenyloctadecanoic acid, a long-chain fatty acid with a terminal phenyl group, represents a unique molecular architecture with potential applications in various scientific domains, including drug development and materials science. Its structure, combining a hydrophilic carboxylic acid head with a long, lipophilic alkyl chain terminating in an aromatic ring, suggests intriguing interfacial and self-assembly properties. This technical guide provides a comprehensive overview of the physicochemical properties of 18-phenyloctadecanoic acid, offering both estimated values based on scientific principles and detailed experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.
Molecular Structure and Basic Information
18-Phenyloctadecanoic acid is a saturated fatty acid with an 18-carbon aliphatic chain, where a hydrogen atom on the terminal methyl group is substituted with a phenyl group.
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IUPAC Name: 18-Phenyloctadecanoic acid
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Molecular Formula: C₂₄H₄₀O₂
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Molecular Weight: 360.58 g/mol
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Chemical Structure:
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 18-phenyloctadecanoic acid. These values are derived from extrapolations of homologous series data and theoretical calculations.
| Property | Estimated Value | Rationale and Key Considerations |
| Melting Point (°C) | 75 - 85 | The melting point of saturated long-chain fatty acids increases with chain length. Stearic acid (C18) has a melting point of 69.4 °C.[1] The terminal phenyl group is expected to increase the melting point due to increased molecular weight and potential for π-π stacking interactions, leading to a more stable crystal lattice. |
| Boiling Point (°C) | > 400 (at atmospheric pressure) | The boiling points of high molecular weight fatty acids are very high, and they often decompose before boiling at atmospheric pressure.[2] The presence of the phenyl group further increases the molecular weight and intermolecular forces, leading to an even higher boiling point. |
| Solubility in Water | Insoluble | The long C18 alkyl chain imparts significant hydrophobicity to the molecule, making it virtually insoluble in water.[3] |
| Solubility in Organic Solvents | Soluble in non-polar and some polar organic solvents | Expected to be soluble in solvents like hexane, diethyl ether, chloroform, and toluene due to the long lipophilic chain and the aromatic ring.[4] It should also show solubility in alcohols like ethanol and methanol, facilitated by hydrogen bonding with the carboxylic acid group. |
| pKa | ~4.8 - 5.0 | The pKa of long-chain fatty acids is typically around 4.8 to 5.0. The electron-withdrawing effect of the distant phenyl group is minimal and not expected to significantly alter the acidity of the carboxylic acid. |
Experimental Protocols for Physicochemical Characterization
To empower researchers to obtain precise experimental data, the following section details standard, self-validating protocols for the determination of the key physicochemical properties of 18-phenyloctadecanoic acid.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
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Sample Preparation: Accurately weigh 2-5 mg of 18-phenyloctadecanoic acid into an aluminum DSC pan.
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Instrument Setup:
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Place the sample pan and an empty reference pan into the DSC cell.
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Set the temperature program:
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Equilibrate at 25 °C.
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Ramp up to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
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Hold at 100 °C for 5 minutes to erase the thermal history of the sample.
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Cool down to 25 °C at a rate of 10 °C/min.
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Ramp up again to 120 °C at a rate of 5 °C/min.
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Data Analysis: The melting point is determined as the onset temperature of the melting endotherm from the second heating scan. The peak temperature and the enthalpy of fusion (area under the peak) should also be recorded.
Self-Validation: The sharpness of the melting peak is an indicator of purity. A broad peak suggests the presence of impurities. The experiment should be repeated at least three times to ensure reproducibility.
Diagram of DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Determination of Solubility
Causality: The solubility of a compound is a fundamental property that dictates its behavior in different solvent systems. The shake-flask method is a standard technique to determine solubility by allowing a solute to reach equilibrium with a solvent.
Protocol:
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Water Solubility:
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Add an excess amount of 18-phenyloctadecanoic acid to a known volume of deionized water in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the suspension to separate the undissolved solid.
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Carefully withdraw a known volume of the supernatant and analyze the concentration of the dissolved acid using a validated analytical method such as HPLC-UV or LC-MS.
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Solubility in Organic Solvents:
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Follow the same procedure as for water solubility, using the desired organic solvent (e.g., ethanol, hexane, chloroform).
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For highly soluble systems, it may be necessary to prepare a saturated solution and then determine its concentration.
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Self-Validation: The concentration of the dissolved acid should remain constant over time after reaching equilibrium. The solid phase at the bottom of the vial should be analyzed (e.g., by DSC) to ensure that no phase transition or degradation has occurred during the experiment.
Determination of pKa by Potentiometric Titration
Causality: The pKa is a measure of the acidity of a compound. Potentiometric titration is a classic and reliable method to determine the pKa by monitoring the pH of a solution as a titrant is added.
Protocol:
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Sample Preparation: Dissolve a known amount of 18-phenyloctadecanoic acid in a suitable co-solvent system (e.g., water/ethanol mixture) to ensure sufficient solubility.
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Titration:
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Calibrate a pH meter with standard buffer solutions.
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Immerse the pH electrode in the sample solution.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
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Record the pH after each addition of the titrant.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
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Self-Validation: The titration curve should have a clear inflection point corresponding to the equivalence point. The experiment should be performed in triplicate.
Diagram of pKa Determination Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Predicted Spectroscopic Data
The following sections describe the expected spectroscopic features of 18-phenyloctadecanoic acid based on its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Aromatic Protons: A multiplet in the region of 7.1-7.3 ppm, integrating to 5 protons, corresponding to the monosubstituted phenyl ring.
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Carboxylic Acid Proton: A broad singlet typically downfield, above 10 ppm, which may be exchangeable with D₂O.
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Aliphatic Protons:
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A triplet at ~2.3 ppm (2H) for the α-methylene group (-CH₂-COOH).
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A multiplet at ~1.6 ppm (2H) for the β-methylene group (-CH₂-CH₂-COOH).
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A large, broad singlet or multiplet around 1.2-1.4 ppm for the bulk of the methylene groups in the alkyl chain (~28H).
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A triplet at ~2.6 ppm (2H) for the benzylic methylene group (C₆H₅-CH₂-).
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Carboxylic Carbon: A signal in the range of 175-185 ppm.
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Aromatic Carbons: Signals between 125-145 ppm. The ipso-carbon (attached to the alkyl chain) will be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.
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Aliphatic Carbons: A series of signals in the range of 20-35 ppm for the methylene carbons of the alkyl chain. The α-carbon will be around 34 ppm, and the benzylic carbon will be around 36 ppm.
Infrared (IR) Spectroscopy
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O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹ for the hydrogen-bonded dimer.[6]
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C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
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C-H Bend (Aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of a monosubstituted benzene ring.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The molecular ion peak at m/z 360.
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Fragmentation Pattern:
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A prominent peak corresponding to the loss of the carboxylic acid group (M-45).
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Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 amu (CH₂).
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A significant peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), which is characteristic of compounds containing a benzyl group.
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Other fragments arising from cleavage at different points along the alkyl chain.
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Conclusion
18-Phenyloctadecanoic acid is a molecule of significant interest due to its unique amphiphilic character, combining a long aliphatic chain with a terminal phenyl group and a carboxylic acid head. While experimental physicochemical data is currently scarce, this guide provides robust estimations for its key properties and detailed, validated protocols for their experimental determination. The information and methodologies presented herein are intended to facilitate further research into the synthesis, characterization, and potential applications of this and related long-chain aromatic fatty acids in fields ranging from drug delivery to materials science. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for the scientific community, fostering innovation and advancing our understanding of these fascinating molecules.
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